

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Fenchone

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Compound of Interest

Compound Name: (+)-Fenchone

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Abstract

(+)-Fenchone, a bicyclic monoterpene ketone, is a naturally occurring organic compound found in a variety of essential oils, most notably in fennel. Its unique camphor-like aroma has led to its use in the fragrance and flavor industries. Beyond its sensory characteristics, **(+)-Fenchone** exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, making it a molecule of significant interest for researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of **(+)-Fenchone**, complete with detailed experimental protocols and visual representations of its chemical behavior and biological interactions. All quantitative data has been summarized in structured tables for ease of reference and comparison.

Chemical Identity and Physical Properties

(+)-Fenchone is a chiral molecule, with the dextrorotatory enantiomer being the focus of this guide. Its rigid bicyclic structure dictates many of its physical and chemical characteristics.

Identifier	Value
IUPAC Name	(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
CAS Number	4695-62-9[1]
Molecular Formula	C ₁₀ H ₁₆ O[1]
Molecular Weight	152.23 g/mol [1]

A summary of the key physical properties of **(+)-Fenchone** is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Physical Property	Value	Reference
Appearance	Colorless to pale yellow oily liquid with a camphor-like odor	[2]
Melting Point	5-7 °C	
Boiling Point	193 °C at 760 mmHg	[1]
Density	0.945 g/mL at 20 °C	
Refractive Index	1.463 at 20 °C	
Optical Rotation	[α] ²⁰ /D +60 ± 3°, neat	
Solubility	Insoluble in water; Soluble in ethanol, ether, and most organic solvents.	[2]

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of **(+)-Fenchone**.

¹H NMR Spectroscopy

The ^1H NMR spectrum of **(+)-Fenchone** provides information about the proton environments within the molecule.

- ^1H NMR (CDCl_3 , 400 MHz) δ (ppm): 1.85-1.95 (m, 1H), 1.65-1.75 (m, 2H), 1.40-1.50 (m, 2H), 1.10 (s, 3H), 1.05 (s, 3H), 0.85 (s, 3H).

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the carbon framework of the molecule.

- ^{13}C NMR (CDCl_3 , 100 MHz) δ (ppm): 220.1 (C=O), 50.2, 48.9, 44.9, 31.8, 25.4, 25.1, 24.8, 20.3, 18.2.[3]

Chemical Properties and Reactivity

The chemical reactivity of **(+)-Fenchone** is primarily dictated by the presence of the ketone functional group within its bicyclic system.

Reduction Reactions

The ketone group of **(+)-Fenchone** can be reduced to the corresponding alcohol, fenchol, using various reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4). The stereochemistry of the resulting alcohol is dependent on the steric hindrance of the bicyclic ring and the nature of the reducing agent.

Oxidation Reactions

While the ketone itself is resistant to further oxidation under mild conditions, the adjacent α -carbons can undergo oxidation reactions. Strong oxidizing agents can lead to ring cleavage.

Acid-Catalyzed Reactions

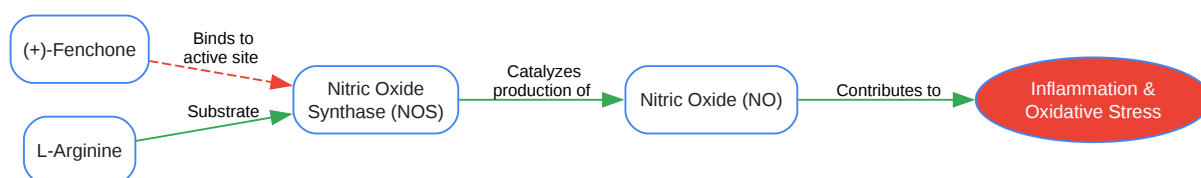
Under acidic conditions, **(+)-Fenchone** can undergo rearrangement reactions, a common characteristic of bicyclic monoterpenes. For instance, treatment with strong acids can lead to the formation of isomeric ketones through carbocation intermediates.[4]

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of **(+)-Fenchone** as a modulator of biological pathways, particularly in the context of inflammation and oxidative stress.

Inhibition of Nitric Oxide Synthase (NOS)

Studies have shown that **(+)-Fenchone** can inhibit the activity of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO).^[5] Overproduction of NO is implicated in various inflammatory conditions and neurodegenerative diseases. The inhibitory effect of **(+)-Fenchone** on NOS suggests its potential as a therapeutic agent for these conditions. Molecular docking studies indicate that fenchone can bind to the active site of NOS.^[5]



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Inhibition of Nitric Oxide Synthase by **(+)-Fenchone**.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical properties of **(+)-Fenchone**.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point of **(+)-Fenchone** using a standard capillary melting point apparatus.

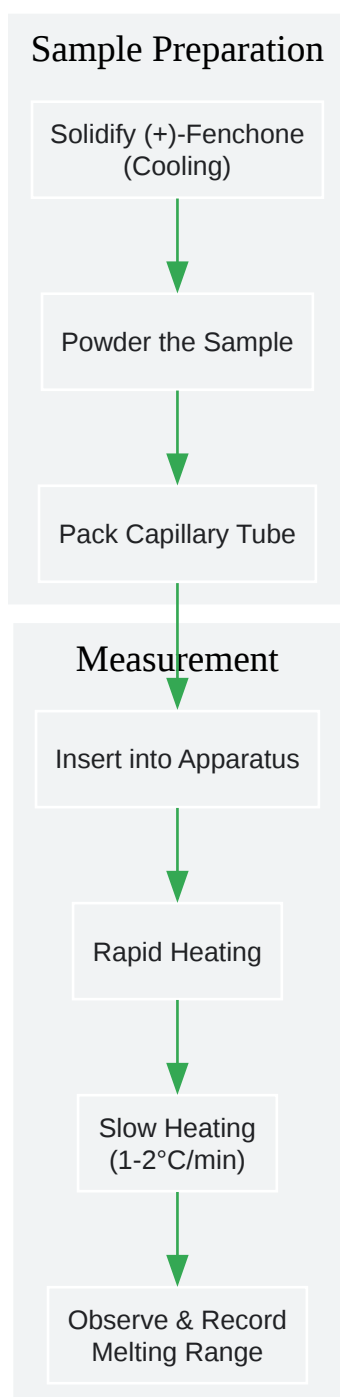
Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)

- Mortar and pestle (if starting from a solid form at low temperature)
- Spatula

Procedure:

- Ensure the **(+)-Fenchone** sample is in a solid state by cooling it below its melting point (e.g., in an ice bath).
- Finely powder a small amount of the solidified sample using a mortar and pestle.
- Introduce the powdered sample into a capillary tube by tapping the open end into the powder.
- Compact the sample at the bottom of the tube by gently tapping the sealed end on a hard surface to achieve a sample height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the heating rate to a rapid setting to approach the expected melting point (around 5 °C).
- Once the temperature is within 10°C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.



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Workflow for Melting Point Determination.

Determination of Boiling Point (Micro-reflux Method)

This method is suitable for determining the boiling point of small quantities of liquid samples like **(+)-Fenchone**.

Apparatus:

- Small round-bottom flask (e.g., 5 mL)
- Micro-condenser
- Heating mantle or sand bath
- Thermometer
- Boiling chips
- Clamps and stand

Procedure:

- Place approximately 2-3 mL of **(+)-Fenchone** and a few boiling chips into the round-bottom flask.
- Assemble the micro-reflux apparatus by attaching the condenser vertically to the flask.
- Insert a thermometer through a suitable adapter so that the thermometer bulb is positioned just below the side arm of the condenser, in the vapor phase.
- Begin heating the flask gently using a heating mantle or sand bath.
- Observe the sample as it begins to boil and a ring of condensate forms on the inner wall of the condenser.
- The temperature will stabilize as the vapor continuously bathes the thermometer bulb.
- Record the stable temperature as the boiling point of **(+)-Fenchone**.

Measurement of Optical Rotation

This protocol outlines the procedure for measuring the specific rotation of **(+)-Fenchone** using a polarimeter.^[6]

Apparatus:

- Polarimeter
- Polarimeter cell (e.g., 1 dm)
- Volumetric flask
- Analytical balance
- Solvent (e.g., ethanol)

Procedure:

- Sample Preparation:
 - Accurately weigh a known mass of **(+)-Fenchone** (e.g., 1.00 g).
 - Dissolve the sample in a suitable solvent (e.g., ethanol) in a volumetric flask (e.g., 10 mL) and dilute to the mark. Calculate the concentration (c) in g/mL.
- Polarimeter Calibration:
 - Calibrate the polarimeter with a blank solvent-filled cell to obtain a zero reading.
- Measurement:
 - Rinse the polarimeter cell with the prepared solution of **(+)-Fenchone** and then fill it, ensuring no air bubbles are present in the light path.
 - Place the filled cell in the polarimeter.
 - Observe the optical rotation (α) in degrees.
- Calculation of Specific Rotation:

- Calculate the specific rotation $[\alpha]$ using the following formula: $[\alpha] = \alpha / (l \times c)$ where: α = observed rotation in degrees l = path length of the cell in decimeters (dm) c = concentration of the solution in g/mL

Conclusion

(+)-Fenchone is a versatile bicyclic monoterpene with a well-defined set of physical and chemical properties. Its biological activities, particularly the inhibition of nitric oxide synthase, present exciting opportunities for future research in drug discovery and development. The experimental protocols and data provided in this guide serve as a valuable resource for scientists working with this intriguing natural product. Further exploration of its chemical reactivity and biological targets will undoubtedly uncover new applications for **(+)-Fenchone** in various scientific disciplines.

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